R-Acebutolol-d7
Description
Properties
Molecular Formula |
C₁₈H₂₁D₇N₂O₄ |
|---|---|
Molecular Weight |
343.47 |
Synonyms |
N-[3-Acetyl-4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide-d7; (R)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide-d7; (+)-Acebutolol-d7_x000B_ |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling of R Acebutolol D7
Strategies for Chiral Synthesis of R-Acebutolol and its Precursors
The synthesis of optically pure Acebutolol (B1665407) is crucial as the β-blocking activity primarily resides in the (S)-enantiomer, while the (R)-enantiomer is less active. google.comnih.gov However, for use as an internal standard, a specific enantiomer, in this case, the (R)-isomer, is synthesized to match the stereochemistry of the analyte of interest in chiral pharmacokinetic studies.
A common strategy for the asymmetric synthesis of (R)-Acebutolol involves the use of a chiral precursor. One reported method starts with the hydrolytic kinetic resolution of racemic epichlorohydrin. researchgate.net This reaction, catalyzed by a self-made (R, R)-Salen-CoIII complex, yields (S)-epichlorohydrin with high optical purity (>99%) and a yield of 43.6%. researchgate.net
The synthesis proceeds through the following key steps:
Preparation of 2-acetyl-4-n-butyramidophenol: This intermediate can be synthesized from 4-aminophenol (B1666318) through a series of reactions including acetylation, Fries rearrangement, hydrolysis, and butyrylation. researchgate.net An alternative route starts from p-anisidine (B42471) and n-butyric acid to form N-(4-methoxyphenyl)-butyramide, which is then acylated. google.com
Condensation with (S)-epichlorohydrin: 2-acetyl-4-n-butyramidophenol is condensed with the previously obtained (S)-epichlorohydrin. researchgate.net This reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of an aqueous sodium hydroxide (B78521) solution. researchgate.net
Reaction with Isopropylamine (B41738): The resulting intermediate is then reacted with isopropylamine to introduce the N-isopropylamino group, yielding (R)-Acebutolol. researchgate.net
Regioselective Deuteration Techniques for R-Acebutolol-d7
The deuteration of R-Acebutolol to produce this compound is targeted at the isopropyl group, resulting in seven deuterium (B1214612) atoms replacing the hydrogen atoms (N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]-butanamide). caymanchem.com This specific labeling is useful for mass spectrometry-based quantification, as it provides a distinct mass shift without altering the core pharmacophore. nih.gov
Deuterium Exchange Reactions and Catalysis
Hydrogen-deuterium exchange (H/D exchange) reactions are a common method for introducing deuterium into organic molecules. nih.gov These reactions can be catalyzed by acids, bases, or transition metals. unam.mxscispace.com
For compounds like Acebutolol, which contain phenol (B47542) and amine functionalities, specific catalytic systems can be employed.
Acid-catalyzed exchange: In the presence of a deuterium source like D₂O, acid catalysts can facilitate electrophilic aromatic substitution on electron-rich aromatic rings, such as phenols. researchgate.netresearchgate.net However, for labeling the alkyl chain, this method is less direct.
Transition metal catalysis: Catalysts based on iridium, ruthenium, and palladium are highly effective for H/D exchange reactions. acs.orgnih.govjst.go.jp Iridium catalysts, in particular, are known for their ability to direct deuteration to specific positions, often ortho to a directing group. acs.org For deuterating the N-alkylamine portion of Acebutolol, methods involving the formation of an enamine intermediate catalyzed by a Lewis acid and a Brønsted base have been developed, achieving high deuterium incorporation. nih.gov Another approach uses a palladium catalyst with D₂O as the deuterium source, which can be effective for H-D exchange at various positions. nih.gov
Methods for Achieving High Isotopic Enrichment and Purity
Achieving high isotopic enrichment is critical for the utility of a deuterated internal standard to avoid signal overlap with the unlabeled analyte in mass spectrometry. isotope.com
Several factors and techniques contribute to high isotopic purity:
Choice of Deuterium Source: Using a deuterium source with very high isotopic purity, such as D₂O (heavy water) or deuterium gas (D₂), is fundamental. wikipedia.org
Reaction Conditions: Optimizing reaction conditions such as temperature, reaction time, and catalyst loading can maximize deuterium incorporation. researchgate.netnih.gov For instance, some H/D exchange reactions are performed at elevated temperatures to drive the equilibrium towards the deuterated product. jst.go.jp
Purification Techniques: After the deuteration reaction, purification methods like chromatography are essential to separate the desired deuterated compound from any remaining starting material and byproducts.
Multiple Exchange Cycles: In some cases, subjecting the compound to multiple cycles of the deuteration reaction can increase the level of isotopic enrichment. unam.mx
For this compound, a reported isotopic purity of ≥99% for deuterated forms (d₁-d₇) has been achieved. caymanchem.com
Analytical Characterization of this compound
Following synthesis, a thorough analytical characterization is necessary to confirm the identity, purity, and isotopic enrichment of this compound.
Spectroscopic Confirmation of Deuterium Incorporation (e.g., NMR, Mass Spectrometry)
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the incorporation of deuterium. wikipedia.org The molecular weight of this compound is 343.5 g/mol , which is higher than that of unlabeled Acebutolol due to the seven deuterium atoms. caymanchem.com High-resolution mass spectrometry (HR-MS) can be used to precisely determine the mass and calculate the isotopic enrichment by analyzing the distribution of isotopic ions. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful technique for characterizing deuterated compounds.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the isopropyl group would be absent or significantly diminished, providing direct evidence of deuteration at that position. wikipedia.org
²H NMR (Deuterium NMR): A ²H NMR spectrum would show a strong peak corresponding to the deuterium atoms in the isopropyl group, confirming their presence. wikipedia.org
¹³C NMR: The carbon signals of the deuterated isopropyl group would show characteristic splitting patterns due to coupling with deuterium (a spin-1 nucleus).
Purity Assessment and Chiral Purity Determination
Chiral Purity: The enantiomeric purity of this compound is crucial and is determined using chiral chromatography. Chiral HPLC columns are used to separate the (R)- and (S)-enantiomers of Acebutolol. idosi.org By analyzing the synthesized this compound on a chiral column and comparing it to a racemic standard, the enantiomeric excess (e.e.) can be calculated, confirming that the desired (R)-isomer has been synthesized with high optical purity. researchgate.net
Interactive Data Table: Synthetic and Analytical Data for this compound
| Parameter | Method/Technique | Reported Value/Observation | Reference(s) |
| Chiral Synthesis | |||
| Chiral Precursor | (S)-epichlorohydrin from hydrolytic kinetic resolution | >99% optical purity | researchgate.net |
| Overall Yield of (R)-Acebutolol | Multi-step synthesis | 47.3% | researchgate.net |
| Optical Purity of (R)-Acebutolol | Chiral HPLC | >98% | researchgate.net |
| Deuteration | |||
| Deuteration Site | Isopropyl group | - | caymanchem.com |
| Isotopic Enrichment | Mass Spectrometry | ≥99% deuterated forms (d₁-d₇) | caymanchem.com |
| Analytical Characterization | |||
| Molecular Formula | - | C₁₈H₂₁D₇N₂O₄ | caymanchem.com |
| Molecular Weight | Mass Spectrometry | 343.5 g/mol | caymanchem.com |
| Confirmation of Deuteration | ¹H NMR | Disappearance of isopropyl proton signals | wikipedia.org |
| ²H NMR | Presence of deuterium signals | wikipedia.org | |
| Chemical Purity | HPLC | High purity | |
| Chiral Purity | Chiral HPLC | High enantiomeric excess | researchgate.netidosi.org |
Advanced Analytical Applications of R Acebutolol D7
Development and Validation of Quantitative Bioanalytical Methods
The development of robust and reliable quantitative bioanalytical methods is fundamental for pharmacokinetic and toxicokinetic studies. R-Acebutolol-d7 plays a pivotal role in ensuring the accuracy and precision of these methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of drugs and their metabolites in biological fluids. researchgate.netbiopharmaservices.com In the context of acebutolol (B1665407) analysis, this compound is the preferred internal standard. caymanchem.combioscience.co.uk Its use compensates for variability that can occur during sample preparation, chromatography, and ionization. biopharmaservices.com
Several studies have detailed LC-MS/MS methods for the analysis of acebutolol and its active metabolite, diacetolol (B1670378). oup.comnih.gov These methods often involve protein precipitation to extract the analytes from plasma, followed by chromatographic separation on a C18 or similar reversed-phase column. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects, which are a common source of error in electrospray ionization. nih.gov The distinct mass-to-charge (m/z) ratio of this compound allows for its simultaneous detection with the unlabeled analyte, ensuring accurate quantification across a range of concentrations.
A typical UPLC-MS/MS method for acebutolol in human plasma demonstrated high precision and accuracy, with coefficients of variation (%CV) for quality control samples being well within regulatory acceptance criteria. While the specific method for this compound was not detailed, the principles of using a stable-isotope labeled internal standard are directly applicable.
Table 1: Representative LC-MS/MS Method Parameters for Acebutolol Analysis
| Parameter | Condition |
|---|---|
| Sample Preparation | Protein Precipitation with acetonitrile (B52724) |
| Chromatography | UPLC with a reversed-phase column |
| Internal Standard | Analogue internal standard (Nadolol) or ideally a stable isotope-labeled standard like this compound |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
| Linearity Range | 0.2–150 ng/mL for acebutolol in human plasma |
| Precision (%CV) | <15% for LLOQ, <10% for other QC standards |
| Accuracy | 93.2%–111.99% |
This table is a composite based on typical methodologies for beta-blocker analysis and may not represent a specific validated method using this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS/MS is more common for non-volatile compounds like acebutolol, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring a derivatization step to increase the volatility and thermal stability of the analyte. mdpi.com this compound is suitable as an internal standard for GC-MS analysis of acebutolol. caymanchem.com The derivatization process, often involving silylation, would be applied to both the analyte and the internal standard. researchgate.net The stable isotope label ensures that the derivatized this compound has a distinct mass spectrum from the derivatized acebutolol, allowing for accurate quantification. jfda-online.com
Application as an Internal Standard in Preclinical Bioanalysis
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. biopharmaservices.com this compound's close structural and physicochemical similarity to the analyte makes it an ideal choice for preclinical studies.
Quantification in Biological Matrices (e.g., Plasma, Tissues, Cell Lysates)
This compound is used to accurately quantify acebutolol and its metabolites in various biological samples, including plasma, tissues, and cell lysates. caymanchem.comresearchgate.net The process typically involves adding a known amount of this compound to the biological sample at the beginning of the extraction procedure. biopharmaservices.com This allows the internal standard to undergo the same extraction, and potential losses, as the analyte. Common extraction techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. researchgate.netresearchgate.net By measuring the ratio of the analyte's response to the internal standard's response, any variability introduced during sample processing can be normalized.
For instance, in the analysis of post-mortem samples to investigate drug distribution, a deuterated internal standard was used to quantify acebutolol and its metabolites in cardiac blood, femoral blood, and other tissues. researchgate.net This highlights the importance of such standards in complex matrices where significant variability is expected.
Enhancing Accuracy and Precision in Mass Spectrometry
The primary advantage of using a deuterated internal standard like this compound is the significant improvement in the accuracy and precision of mass spectrometric measurements. wisdomlib.orgtexilajournal.com Stable isotope-labeled standards co-elute with the analyte during chromatography, meaning they experience the same ionization suppression or enhancement effects from the biological matrix. nih.govtexilajournal.com This co-elution ensures that the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity fluctuates. This compensation is critical for reliable quantification in complex biological samples. biopharmaservices.comchemrxiv.org The use of such standards is a key recommendation in regulatory guidance for bioanalytical method validation. nih.gov
Use in Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements, making it a reference method for quantitative analysis. researchgate.netnih.govnist.gov In IDMS, a known amount of an isotopically enriched standard, such as this compound, is added to a sample. nih.gov The sample is then processed, and the ratio of the natural analyte to the labeled standard is measured by mass spectrometry.
Because the amount of the added labeled standard is known, this measured ratio allows for the direct calculation of the absolute amount of the analyte in the original sample. researchgate.net This method is considered a primary or reference method because it is less dependent on calibration curves and can correct for nearly all sources of analytical error, including incomplete extraction and instrument drift. nist.gov The application of this compound in an IDMS workflow would enable the absolute quantification of R-acebutolol, providing a benchmark for other quantitative methods.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acebutolol |
| Diacetolol |
Analytical Method Development for Acebutolol and its Metabolites
The accurate quantification of individual enantiomers of acebutolol and its primary active metabolite, diacetolol, is crucial for pharmacokinetic and metabolic studies. The stereoselective disposition of these compounds in the body necessitates analytical methods that can differentiate and measure each enantiomer separately. To this end, highly sensitive and selective enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for their simultaneous determination in biological matrices, such as human plasma. researchgate.netsci-hub.se
A key component in the development of robust LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS). For the analysis of acebutolol and its metabolites, deuterated analogs such as this compound are ideal. The use of a SIL-IS, particularly an enantiomerically pure one like this compound, ensures high accuracy and precision by compensating for variations in sample preparation, chromatographic retention, and ionization efficiency between the analyte and the internal standard. idosi.org
Detailed Research Findings
A significant advancement in the bioanalysis of acebutolol has been the development of a high-throughput, enantioselective LC-MS/MS method utilizing a cellobiohydrolase (CBH) chiral stationary phase. researchgate.netsci-hub.se This method allows for the simultaneous determination of the enantiomers of both acebutolol and diacetolol. The baseline separation of all four compounds (R- and S-acebutolol, R- and S-diacetolol) can be achieved in a remarkably short run time, often under two minutes. researchgate.net
Sample preparation is a critical step, and techniques like supported liquid extraction (SLE) in a 96-well plate format have been successfully employed to enhance throughput and ensure clean extracts from plasma samples. researchgate.net The validation of these methods is performed in accordance with regulatory guidelines, assessing parameters such as linearity, precision, accuracy, selectivity, and stability. researchgate.netresearchgate.net
One such validated method demonstrated excellent performance over a concentration range of 0.0500 to 50.0 ng/mL for each enantiomer of acebutolol and diacetolol using a plasma sample volume of just 0.100 mL. researchgate.net The intra- and inter-day precision and accuracy for quality control samples at low, medium, and high concentrations were consistently within acceptable limits, with relative standard deviations (R.S.D.) of less than or equal to 4.5% and relative errors (R.E.) ranging from -8.7% to 5.6% for all enantiomers. researchgate.net
The chromatographic separation is typically achieved using a chiral stationary phase, such as a teicoplanin or cellobiohydrolase-based column, with a polar ionic mobile phase. researchgate.netidosi.org For instance, a mobile phase consisting of methanol (B129727), acetic acid, and triethylamine (B128534) has been shown to effectively resolve the enantiomers. idosi.org The detection is carried out using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
The following data tables provide an overview of the typical parameters for a validated enantioselective LC-MS/MS method for the analysis of acebutolol and diacetolol enantiomers.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Liquid Chromatography | |
| HPLC System | Shimadzu Prominence or equivalent |
| Column | Cellobiohydrolase (CBH) Chiral Stationary Phase |
| Mobile Phase | Methanol/Acetic Acid/Triethylamine |
| Flow Rate | 0.9 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Sciex API 3000 or equivalent triple quadrupole MS |
| Ionization Source | Turbo Ionspray® (Positive Ion Mode) |
| Monitored Transition (MRM) | Analyte and IS specific precursor → product ions |
Table 2: Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity | |
| Calibration Curve Range | 0.0500 - 50.0 ng/mL for each enantiomer |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (R.S.D. %) | |
| Intra-day | ≤ 4.5% |
| Inter-day | ≤ 4.5% |
| Accuracy (R.E. %) | |
| Intra-day | -8.7% to 5.6% |
| Inter-day | -8.7% to 5.6% |
| Selectivity | No significant interference at the retention times of the analytes and IS |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL |
Mechanistic Pharmacokinetic Investigations of R Acebutolol in Vitro and Preclinical Models
Absorption and Distribution Studies in Non-Human Biological Systems
Membrane Permeability and Transporter Interactions (e.g., P-glycoprotein) in Cellular or Tissue Models
Acebutolol (B1665407) is recognized as a substrate for P-glycoprotein (P-gp), an efflux transporter that plays a significant role in limiting the absorption of drugs from the intestine. nih.gov P-gp is an ATP-binding cassette (ABC) transporter found in the luminal membrane of the small intestine, among other tissues, where it functions to pump substrates back into the intestinal lumen, thereby reducing their net absorption. nih.govjacc.org
Studies using in situ rat intestinal perfusion models have demonstrated the role of P-gp in the intestinal absorption of acebutolol. The presence of verapamil (B1683045), a known P-gp inhibitor, significantly enhanced the absorption of acebutolol, confirming that P-gp-mediated efflux is a contributing factor to acebutolol's limited bioavailability. nih.gov In these experiments, verapamil competitively inhibits P-gp, leading to increased intestinal permeability and absorption of acebutolol. nih.gov
Table 1: Effect of P-gp Inhibitor on Acebutolol Absorption Rate Constant (kₐ) in Rat Intestine This table is based on data from an in situ intestinal perfusion study in rats.
| Treatment Group | Concentration | Absorption Rate Constant (kₐ) (h⁻¹) |
| Acebutolol HCl (ABL) only | 260 µg/mL | 0.47 ± 0.045 |
| ABL + Verapamil HCl (VER) | 260 µg/mL + 200 µg/mL | 0.39 ± 0.076 |
| ABL + Verapamil HCl (VER) | 260 µg/mL + 400 µg/mL | 1.37 ± 0.031 |
| Data sourced from an in situ absorption study modulating P-glycoprotein. researchgate.net |
Tissue Distribution Profiling in Preclinical Animal Models (Excluding Clinical Data)
Preclinical studies in animal models have provided insights into the tissue distribution of acebutolol. Following intravenous administration of ¹⁴C-labeled acebutolol in rats, radioactivity was detected in various tissues, including the aorta, kidney, liver, and muscle. nih.gov Notably, the brain-to-plasma radioactivity ratio was found to be very low, indicating limited penetration across the blood-brain barrier, a characteristic that is influenced by P-gp efflux activity at this barrier. jacc.orgnih.gov
A comparative study between normotensive Wistar-Kyoto (WKY) rats and stroke-prone spontaneously hypertensive rats (SHR-SP) revealed differences in tissue distribution. The ratios of radioactivity in the aorta, kidney, liver, and muscle to plasma were higher in the SHR-SP group compared to the WKY group. nih.gov Interestingly, a specific concentration of the drug was observed in the medulla and corpus trapezoides region of the brain in SHR-SP rats. nih.gov
Physiologically based pharmacokinetic (PBPK) models have been developed for several β-blockers, including acebutolol, in rats. nih.gov These models, which incorporate physiological data like organ blood flow and volume, help to characterize the distribution kinetics. For acebutolol enantiomers, distribution was generally well-described by perfusion rate-limited models, where drug uptake into a tissue is primarily limited by the rate of blood flow to that tissue. nih.gov
Stereoselective Biotransformation Pathways and metabolite Identification of R-Acebutolol
Enzyme-Specific Metabolism (e.g., Cytochrome P450, Phase II Enzymes) in Hepatic Microsomes or Recombinant Systems
Acebutolol undergoes extensive hepatic metabolism. wikipedia.org The primary metabolite, diacetolol (B1670378), is formed through biotransformation and possesses pharmacological activity. nih.gov The cytochrome P450 (CYP) enzyme system is significantly involved in the metabolism of acebutolol. nih.gov Specifically, CYP2D6 has been identified as a key enzyme in the formation of diacetolol. nih.gov
In vitro studies using rat liver microsomes have been employed to investigate the metabolic pathways. nih.gov These experiments have shown that the biotransformation of acebutolol involves several types of reactions, including N-dealkylation, O-dealkoxylation, and aromatic and benzyl (B1604629) hydroxylation. nih.gov There is evidence of stereoselectivity in the metabolism of acebutolol, with the R-enantiomer potentially undergoing more rapid first-pass metabolism. sci-hub.secore.ac.uk This stereoselective metabolism contributes to differences in the plasma concentrations of the enantiomers after administration of the racemic mixture. sci-hub.se
Investigation of Isotopic Effects of Deuteration on Metabolic Rates and Pathways
The use of deuterated compounds, such as R-Acebutolol-d7, is a valuable tool in mechanistic pharmacokinetic studies. labmix24.combiozol.de Deuteration involves replacing hydrogen atoms with their stable isotope, deuterium (B1214612). juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "deuterium kinetic isotope effect" (KIE). juniperpublishers.comresearchgate.net This effect can slow down the rate of metabolic reactions that involve the cleavage of this bond. juniperpublishers.com
Enzyme-mediated metabolism, particularly by cytochrome P450, often involves the cleavage of a C-H bond. juniperpublishers.comresearchgate.net By selectively placing deuterium at a site of metabolism on a drug molecule, the rate of that specific metabolic pathway can be reduced. juniperpublishers.com This can lead to a longer biological half-life and altered metabolic profiles. juniperpublishers.com For instance, if a drug is metabolized by multiple pathways, deuterating the primary site of metabolism can cause "metabolic shunting," where a greater proportion of the drug is metabolized through alternative pathways. juniperpublishers.comresearchgate.net
Metabolite Profiling and Structural Elucidation Using Deuterated Analog
This compound serves as an essential tool for metabolite profiling and structural elucidation. nih.gov In mass spectrometry-based analysis, compounds labeled with stable isotopes are used as internal standards for accurate quantification of the parent drug and its metabolites in biological samples. researchgate.net The distinct mass of the deuterated analog allows it to be easily distinguished from the non-deuterated drug and its corresponding metabolites.
When studying drug metabolism, co-administering the deuterated and non-deuterated versions of a drug can help in identifying metabolites. The metabolites of the deuterated drug will have a specific mass shift corresponding to the number of deuterium atoms they retain. This "isotope signature" allows for the confident identification of drug-related material in complex biological matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique used for this purpose, enabling the separation and identification of metabolites. nih.govresearchgate.net Studies on acebutolol have utilized LC-MS/MS to separate and characterize its degradation products and metabolites based on their fragmentation patterns. researchgate.net The use of a deuterated standard like this compound in such studies enhances the precision and reliability of metabolite identification and quantification.
Excretion Mechanisms in Preclinical Models
The elimination of R-acebutolol from the body occurs through a combination of renal and non-renal pathways. Preclinical investigations, primarily utilizing rat models, have been instrumental in elucidating the mechanisms governing its excretion. These studies differentiate between the parent compound and its pharmacologically active metabolite, diacetolol, and reveal stereoselective differences in their elimination.
The excretion of acebutolol is multifaceted, involving both the kidneys and the gastrointestinal (GI) tract. drugs.comhres.ca For the racemic mixture of acebutolol, approximately 30% to 40% of its elimination is through renal excretion, while the larger portion, 50% to 60%, is managed by non-renal mechanisms. drugs.comhres.cadrugbank.comnih.gov These non-renal routes prominently feature excretion into the bile and direct passage through the intestinal wall. drugs.comhres.cadrugbank.com
In contrast to the parent compound, the primary metabolite, diacetolol, is predominantly cleared from the body via the kidneys. drugs.comhres.cahres.ca Studies have established a linear relationship between the renal clearance of diacetolol and creatinine (B1669602) clearance, highlighting the kidney's central role in its excretion. drugs.comhres.cahres.ca
The following tables summarize the key quantitative findings regarding the excretion of acebutolol and its metabolite from preclinical and related human studies.
Table 1: General Excretion Pathways of Racemic Acebutolol
| Excretion Pathway | Percentage of Elimination | Source |
| Renal Excretion | 30% - 40% | drugs.comhres.cadrugbank.comnih.gov |
| Non-Renal Mechanisms (Biliary, Intestinal) | 50% - 60% | drugs.comhres.cadrugbank.comnih.gov |
Table 2: Bioavailability of Acebutolol Enantiomers in Rats (Oral Administration)
| Enantiomer | Oral Bioavailability | Source |
| R-Acebutolol | 36% | researchgate.net |
| S-Acebutolol | 34% | researchgate.net |
Mechanistic Pharmacodynamic Investigations of R Acebutolol in Vitro and Receptor Level
Receptor Binding Kinetics and Affinity Studies
Acebutolol (B1665407) is recognized as a cardioselective β-adrenergic antagonist, which means it has a higher affinity for β1-receptors, predominantly found in heart muscle, compared to β2-receptors, which are located in bronchial and vascular musculature. drugbank.comualberta.cahres.cachapman.edunih.gov This selectivity is not absolute and can be lost at higher doses. hres.ca The beta-blocking activity of the racemic mixture primarily resides in the S-(-)-enantiomer. ualberta.cachapman.edu
However, the R(+)-enantiomer is not devoid of activity. Research indicates that the R(+)-enantiomer possesses relatively strong activity in blocking β2 receptors in the ciliary process of the eye. chapman.edu In an experiment using cloned human β-adrenoceptors, acebutolol (the racemate) was found to be 2.4-fold selective for β1-adrenoceptors over β2-adrenoceptors. tandfonline.com This cardioselectivity is a defining feature of its pharmacodynamic profile. drugbank.comnih.gov Acebutolol's major metabolite, diacetolol (B1670378), is also pharmacologically active and has been shown to be more cardioselective than the parent compound in animal studies. hres.cadrugs.com
| Compound | Receptor Target | Selectivity Profile | Finding |
|---|---|---|---|
| Acebutolol (Racemate) | β1-Adrenergic Receptor | Selective Antagonist | Demonstrates a 2.4-fold greater selectivity for β1 receptors over β2 receptors. tandfonline.com |
| Acebutolol (Racemate) | β2-Adrenergic Receptor | Lower Affinity Antagonist | Antagonistic effects on peripheral vascular β2-receptors are less pronounced than those of nonselective beta-blockers. drugs.com |
| R-Acebutolol | β2-Adrenergic Receptor | Active Antagonist | Shows relatively strong activity in blocking β2 receptors specifically in the ciliary process. chapman.edu |
| S-Acebutolol | β-Adrenergic Receptors | Primary Active Enantiomer | The cardiac beta-blocking activity resides predominantly in the S-(-)-enantiomer. ualberta.cachapman.edu |
Molecular docking is a computational method used to predict how a ligand (like R-Acebutolol-d7) binds to a macromolecular target, such as a receptor. bitesizebio.comjddtonline.info This technique evaluates the preferred binding poses of a ligand within the active site of a protein and helps in understanding the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. jddtonline.infonih.govresearchgate.net
While specific molecular docking studies focusing on this compound with beta-adrenergic receptors are not widely available in the reviewed literature, research has been conducted on acebutolol with other protein targets. These studies provide insight into the compound's binding characteristics.
Interaction with JNK Protein: A computational study showed that acebutolol binds to the c-Jun N-terminal kinase (JNK) protein at the JIP1 binding site. The LibDock score, which indicates binding affinity, was 74.9 for acebutolol, comparable to a known JNK inhibitor, BI-78D3 (77.3). The binding model predicted hydrogen bonds between acebutolol and the JNK protein. nih.gov
Interaction with Human Serum Albumin (HSA): Molecular docking studies revealed that acebutolol hydrochloride binds to Sudlow Site I within subdomain IIA of HSA. Calorimetric analysis confirmed that this binding is a spontaneous process facilitated by hydrophobic interactions and hydrogen bonds. researchgate.net
Interaction with SARS-CoV-2 Main Protease (Mpro): In a screening study, acebutolol was identified as a potential inhibitor of the SARS-CoV-2 Mpro. Docking analysis suggested that acebutolol is stabilized in the Mpro binding pocket through hydrogen bonding with residues Asn142, His164, Glu166, and Gln189, achieving a docking score of -7.3 Kcal/mol. nih.gov
These studies demonstrate that acebutolol can form stable interactions with various protein targets, a principle that underlies its binding to beta-adrenergic receptors.
Beta-Adrenergic Receptor Subtype Selectivity and Potency (e.g., β1 vs. β2)
Cellular Signaling Pathway Modulation by R-Acebutolol (In Vitro Models)
As a beta-blocker, the primary mechanism of action for acebutolol involves the modulation of the β-adrenergic signaling pathway. Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that, when stimulated by catecholamines like epinephrine (B1671497), activate intracellular cascades leading to physiological responses such as increased heart rate. revespcardiol.org Acebutolol competitively antagonizes this binding, thereby blocking the downstream signaling and reducing the effects of catecholamines. drugbank.comhres.ca
Recent in vitro research has uncovered additional signaling pathways modulated by acebutolol:
Inhibition of the JNK Pathway: A significant finding is that acebutolol can interfere with the c-Jun N-terminal kinase (JNK) signaling pathway. Studies have shown that acebutolol inhibits the interaction between JNK and JIP1 (JNK-interacting protein 1), which in turn reduces the phosphorylation of JNK. nih.gov This inhibition was observed in TNFα-treated adipocyte (3T3L1) and liver (HepG2) cells. A downstream consequence of this pathway modulation was an observed increase in glucose uptake in these cells, suggesting a potential antidiabetic effect. nih.gov
General GPCR Signaling: GPCRs, including beta-adrenergic receptors, signal through various effectors like heterotrimeric G-proteins and β-arrestins, which in turn modulate second messengers and other intracellular pathways. ahajournals.org By blocking the receptor, R-acebutolol prevents the conformational changes required for the activation of these downstream effectors.
| Signaling Pathway | Mechanism of Modulation | Cellular Model | Observed Effect |
|---|---|---|---|
| β-Adrenergic Signaling | Competitive antagonism of β1-receptors | Cardiac muscle cells (inferred) | Blocks catecholamine-induced increases in heart rate and contractility. drugbank.comhres.ca |
| JNK Signaling | Inhibition of JNK-JIP1 interaction | Adipocyte (3T3L1) and Liver (HepG2) cells | Decreased JNK phosphorylation and increased cellular glucose uptake. nih.gov |
Enzyme Inhibition or Activation Profiling (If Applicable to R-Acebutolol)
While R-Acebutolol is primarily known as a receptor antagonist, in vitro studies have shown its potential to inhibit the activity of specific enzymes. Enzyme inhibition profiling is a method to identify and characterize molecules that can modulate enzyme function. nih.gov
JNK Inhibition: As mentioned previously, acebutolol was found to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK). nih.gov Since kinases are enzymes that catalyze phosphorylation, this action represents a form of enzyme inhibition. The study identified acebutolol as a notable inhibitor of JNK phosphorylation from a library of 4320 compounds. nih.gov
SARS-CoV-2 Main Protease (Mpro) Inhibition: A molecular docking study identified acebutolol as a potential inhibitor of the SARS-CoV-2 Mpro, an essential enzyme for viral replication. The study reported a favorable binding energy, suggesting that acebutolol could interfere with the enzyme's function. nih.gov
These findings suggest that the pharmacodynamic profile of R-Acebutolol may extend beyond beta-receptor blockade to include the inhibition of key cellular enzymes.
Stereochemical Considerations in R Acebutolol Research
Impact of Chirality on Biological Recognition and Enantiospecificity
The three-dimensional structure of a drug molecule is critical for its interaction with biological targets like receptors and enzymes, which are themselves chiral macromolecules. mdpi.comwvu.edu This inherent chirality in biological systems leads to enantiospecificity, where one enantiomer of a chiral drug fits more effectively into the binding site of a target protein than the other. This concept is often explained by the "three-point attachment model," where the more active enantiomer (eutomer) forms three complementary binding interactions with the active site, while the less active enantiomer (distomer) can only form two. mdpi.com
In the case of β-blockers like acebutolol (B1665407), the β-adrenergic blocking activity predominantly resides in the S-(-)-enantiomer. chapman.eduresearchgate.netualberta.ca The S-enantiomer is considered the eutomer due to its much greater affinity for β-adrenergic receptors compared to the R-(+)-enantiomer. chapman.eduualberta.ca This high degree of enantioselectivity in receptor binding is a hallmark of β-blockers. chapman.eduualberta.ca While most β-blockers are administered as racemic mixtures, the therapeutic effects are largely attributed to the S-enantiomer. researchgate.netmdpi.com
Enantioselective Transport of R-Acebutolol
The movement of drugs across biological membranes can be a passive process or an active, carrier-mediated one. While passive diffusion is generally not stereoselective, active transport systems can exhibit enantioselectivity, favoring the transport of one enantiomer over the other. ijpsonline.com
Research has shown that organic cation transporters (OCTs) are involved in the transport of adrenergic drugs. mdpi.com Specifically, OCT1 has been found to exhibit stereoselective uptake for several adrenergic agonists and antagonists. mdpi.comnih.gov Studies have demonstrated that OCT1 shows a preference for the (S)-enantiomer of acebutolol, with a 1.5-fold higher intrinsic clearance for (S)-acebutolol compared to the R-enantiomer. researchgate.netsci-hub.se This suggests that the transport of acebutolol into cells, such as hepatocytes where metabolism occurs, is an enantioselective process. sci-hub.se
Enantioselective Metabolism of R-Acebutolol Versus S-Acebutolol
Metabolism is a key pharmacokinetic process where enantioselectivity is frequently observed. mdpi.com The enzymes responsible for biotransformation, particularly the cytochrome P450 (CYP) system, are chiral and can metabolize enantiomers at different rates. mdpi.comnih.gov
For acebutolol, stereoselectivity in its metabolism has been documented. Studies in humans have shown that after oral administration of racemic acebutolol, plasma concentrations of the S-(-)-enantiomer are modestly higher than those of the R-(+)-enantiomer. chapman.eduualberta.ca This is attributed to a stereoselective first-pass metabolism that favors the R-(+)-enantiomer. chapman.eduualberta.canih.gov The oral clearance of R-acebutolol is significantly greater than that of S-acebutolol, further supporting the preferential metabolism of the R-enantiomer. nih.gov
Acebutolol is extensively metabolized to its major active metabolite, diacetolol (B1670378), which is also chiral. nih.govnih.gov The formation of diacetolol from acebutolol is a stereoselective process. nih.gov Research indicates that the first-pass metabolism of R-acebutolol to R-diacetolol is favored. nih.gov Furthermore, the renal excretion of the diacetolol metabolite is also stereoselective, with the renal clearance of R-diacetolol being significantly greater than that of S-diacetolol. nih.gov This combination of stereoselective metabolism and excretion contributes to the observed differences in the plasma concentrations of the acebutolol and diacetolol enantiomers. sci-hub.senih.gov The primary enzyme implicated in the metabolism of acebutolol is CYP2D6. semanticscholar.orgdrugbank.com
| Parameter | S-Acebutolol | R-Acebutolol | Reference |
|---|---|---|---|
| AUC S:R Ratio | 1.20 ± 0.1 | nih.gov | |
| Oral Clearance (L/h) | 87 ± 22 | 106 ± 30 | nih.gov |
| Parameter | S-Diacetolol | R-Diacetolol | Reference |
|---|---|---|---|
| Cmax S/R Ratio | 0.7 ± 0.1 | nih.gov | |
| Half-life (t1/2) (h) | 8.8 ± 2.4 | 6.4 ± 1.6 | nih.gov |
| Renal Clearance (mL/min) | 53 ± 29 | 70 ± 34 | nih.gov |
Stereospecific Interactions with Drug Targets and Enzymes
The differential interaction of enantiomers with their biological targets is the basis of their distinct pharmacological activities. As mentioned, the β-blocking activity of acebutolol resides almost exclusively in the S-(-)-enantiomer due to its higher binding affinity for β1-adrenergic receptors. chapman.eduresearchgate.netualberta.ca Acebutolol is a selective β1-receptor antagonist. caymanchem.comualberta.ca The interaction with these receptors is highly stereoselective. chapman.eduualberta.ca
Similarly, the enzymes involved in drug metabolism exhibit stereospecificity. The cytochrome P450 isoenzymes can be selectively activated or inhibited by different enantiomers. mdpi.com In the case of acebutolol, CYP2D6 is a key enzyme in its metabolism. semanticscholar.orgdrugbank.com The stereoselective metabolism of R-acebutolol suggests a preferential interaction of this enantiomer with the active site of CYP2D6 compared to the S-enantiomer. mdpi.com The delivery and action of beta-blockers are governed by a series of stereoselective processes, including clearance by hepatic cytochrome P-450 isoenzymes and interactions with transport proteins and receptors. researchgate.net
R Acebutolol D7 As a Research Probe and Tool
Utility in Elucidating Complex Metabolic Pathways of Acebutolol (B1665407)
The metabolism of acebutolol is complex and stereoselective, meaning the two enantiomers, R- and S-Acebutolol, are processed differently in the body. nih.govualberta.ca Acebutolol is extensively metabolized in the liver to its primary active metabolite, diacetolol (B1670378), which also possesses beta-blocking activity. wikipedia.orgnih.gov Studies have shown that the disposition of acebutolol and diacetolol enantiomers is distinct. Following oral administration of racemic acebutolol, the oral clearance of R-Acebutolol is significantly greater than that of S-Acebutolol, suggesting a stereoselective first-pass metabolism that favors the R-enantiomer. nih.govchapman.edu
Application in In Vitro and Preclinical Drug-Drug Interaction Studies
Drug-drug interaction (DDI) studies are a critical component of drug development, designed to assess how co-administered drugs may affect each other's absorption, distribution, metabolism, and excretion (ADME). nih.govwuxiapptec.com In vitro methods, often using human liver microsomes or hepatocytes, are employed early in development to predict potential clinical DDIs, particularly those involving cytochrome P450 (CYP) enzymes. wuxiapptec.comnih.gov
In these studies, R-Acebutolol-d7 functions as an ideal internal standard (IS). aptochem.com When investigating acebutolol as a potential victim drug, it is incubated with human liver microsomes and a potential perpetrator drug (an inhibitor or inducer of metabolic enzymes). To accurately quantify the rate of acebutolol metabolism, a known concentration of this compound is added to each sample during processing. Because the deuterated standard is chemically and physically almost identical to the analyte (unlabeled R-Acebutolol), it co-elutes during chromatography and experiences similar extraction recovery and ionization effects (or suppression) in the mass spectrometer. aptochem.comtexilajournal.com By comparing the MS signal of the analyte to the constant signal of the internal standard, researchers can correct for variability during sample preparation and analysis, leading to highly accurate and precise quantification of the parent drug's depletion over time. nih.gov This precision is paramount for correctly classifying the DDI risk associated with a new chemical entity. nih.gov
Role in Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the physicochemical properties of a series of compounds with their biological activities. spu.edu.syjocpr.com The goal is to develop a mathematical model that can predict the activity of novel, unsynthesized analogs, thereby guiding lead optimization and reducing the need for exhaustive synthesis and testing. jocpr.commdpi.com
The predictive power and reliability of any QSAR model are fundamentally dependent on the quality and accuracy of the biological data used to build it. spu.edu.sy While this compound itself is not typically a compound included in a QSAR dataset (as deuteration does not significantly alter the structural descriptors used in QSAR), its role is indirect but crucial. This compound enables the generation of high-fidelity biological data that forms the foundation of the QSAR model. For example, when determining the potency of a series of acebutolol analogs against the β1-adrenergic receptor, accurate concentration-response curves are required to calculate IC50 or Ki values. By using this compound as an internal standard in the LC-MS/MS methods that quantify the compound concentrations in these assays, researchers can ensure the highest level of precision and accuracy in the data. This high-quality data minimizes experimental noise and leads to the development of more robust and statistically significant QSAR models with better predictive capabilities for designing new beta-blockers. ucl.ac.uk
Facilitating Drug Discovery and Development through Isotopic Labeling
Isotopic labeling is a cornerstone technique that facilitates numerous aspects of drug discovery and development, from early discovery through to clinical trials. symeres.comnuvisan.comacs.org Stable isotope-labeled compounds like this compound are powerful tools for ADME and pharmacokinetic (PK) studies. symeres.com Their use allows for precise tracking and quantification of drugs and their metabolites without the safety and handling concerns associated with radioactive isotopes. clearsynth.com
The application of this compound exemplifies the broad utility of this approach. In preclinical and clinical development, it serves as the gold-standard internal standard for bioanalytical method validation and the routine analysis of study samples. aptochem.comnih.gov Regulatory bodies recommend the use of stable isotope-labeled internal standards whenever possible due to their ability to improve assay robustness and data reliability. nih.gov Furthermore, deuterated compounds can be used in "cassette" dosing studies to evaluate the pharmacokinetics of multiple candidates simultaneously or in absolute bioavailability studies, where an oral dose of the unlabeled drug is given concurrently with an intravenous dose of the labeled drug. This allows for the precise determination of the fraction of the drug absorbed into systemic circulation, correcting for inter-individual variability. nih.gov The improved pharmacokinetic profiles sometimes observed with deuterated drugs have also opened avenues for developing next-generation therapeutics with potentially lower clearance rates and extended half-lives. symeres.commedchemexpress.com
Emerging Research Avenues and Future Directions for R Acebutolol D7 Studies
Advancements in Deuteration Technologies for Chiral Molecules
The synthesis of chiral molecules with high enantiomeric purity is a significant focus in pharmaceutical development. rsc.org Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium (B1214612), has emerged as a valuable strategy. nih.gov This is particularly relevant for chiral compounds that are prone to racemization, a process where a molecule with a single chiral center converts into an equal mixture of both enantiomers. nih.gov The "deuterium-enabled chiral switching" (DECS) approach leverages the kinetic isotope effect to stabilize chiral centers, thereby preventing this interconversion. nih.govacs.org
Recent advancements in deuteration technology offer more precise and efficient methods for creating these stabilized chiral molecules. rsc.orgacs.org These techniques can be broadly categorized into two main approaches: de novo synthesis using deuterated starting materials and late-stage isotopic exchange. nih.gov The latter is often more desirable as it allows for the introduction of deuterium into a molecule that is already assembled. acs.org
Several innovative methods are being explored:
Biocatalytic Deuteration: This method uses enzymes to perform stereoselective deuteration, offering high precision and mild reaction conditions. nih.gov For example, NADH-dependent reductases, coupled with a system to recycle the deuterated cofactor, can achieve asymmetric deuteration of various organic molecules. nih.gov Microbial approaches, using strains like Saccharomyces cerevisiae and Pichia pastoris, have also shown promise in producing deuterated chiral building blocks with high isotopic labeling. rsc.org
Catalytic Deuteration: Transition metal catalysts, such as those based on iridium, rhodium, and nickel, are being developed for the selective deuteration of specific positions in a molecule. dicp.ac.cnbohrium.commarquette.edu For instance, base-catalyzed reversible addition of methanol (B129727) to styrenes in a deuterated solvent can achieve α-selective deuteration. dicp.ac.cn
Deuterium as a Blocking Group: In this strategy, deuterium is used to block a specific position on a molecule, directing a subsequent chemical reaction to another site. uea.ac.uk This allows for the synthesis of specific diastereoisomers that would be difficult to obtain otherwise. uea.ac.uk
These advancing technologies pave the way for the creation of chirally pure deuterated compounds like R-Acebutolol-d7, which can then be used for more precise pharmacological and metabolic studies. The ability to produce the natural stereoisomer of deuterated standards is crucial for ensuring the accuracy of quantitative analyses in biological systems. rsc.org
Integration of this compound in Multi-Omics Approaches in Preclinical Research
Multi-omics, the integrated analysis of different "omes" such as the genome, transcriptome, proteome, and metabolome, is becoming a powerful tool in preclinical research to understand disease mechanisms and identify new drug targets. frontiersin.org In the context of this compound, its primary role would be as an internal standard in quantitative mass spectrometry-based analyses within these multi-omics studies. clearsynth.com
The use of deuterated internal standards like this compound is essential for accurate quantification in complex biological samples. clearsynth.comaptochem.com These standards, being nearly identical to the analyte of interest (R-Acebutolol), co-elute during chromatography and have similar ionization efficiencies in the mass spectrometer. aptochem.com This allows for the correction of variations in sample extraction, injection volume, and matrix effects, leading to more reliable and reproducible data. cerilliant.comscioninstruments.com
A recent study utilized a multi-omics approach to identify new drug candidates for osteoporosis. biorxiv.orgbiorxiv.org This study integrated genomic, transcriptomic, methylomic, and metabolomic data to construct "osteoporosis driver signaling networks." biorxiv.org By screening a library of compounds, they identified acebutolol (B1665407) as a potential therapeutic agent. biorxiv.orgnih.gov Subsequent experiments in a zebrafish model of osteoporosis validated this finding, showing that acebutolol hydrochloride had a protective effect on bone mineralization. biorxiv.orgbiorxiv.org
While this study did not specifically use this compound, it highlights a key area where it would be invaluable. In future preclinical studies investigating the effects of R-Acebutolol on bone metabolism or other biological systems, this compound would be the ideal internal standard for quantifying the parent compound and its metabolites in various biological matrices. This would provide precise data on the pharmacokinetics and distribution of R-Acebutolol, which is crucial for interpreting the results of multi-omics analyses and understanding its mechanism of action.
Development of Novel Analytical Applications for Deuterated Chiral Standards
The primary application of deuterated chiral standards like this compound is as internal standards in mass spectrometry for quantitative analysis. clearsynth.comcaymanchem.com They are particularly crucial for therapeutic drug monitoring and pharmacokinetic studies. veeprho.com The use of a stable-labeled internal standard improves the accuracy and precision of these measurements by compensating for analytical variability. aptochem.comwisdomlib.org
Beyond this established role, new analytical applications are emerging that leverage the unique properties of deuterated chiral compounds:
Chiral Discrimination Studies: Natural abundance deuterium NMR spectroscopy in chiral liquid crystalline solvents is being explored as a tool to study chiral solutes. researchgate.net This technique could potentially be adapted using specifically deuterated chiral standards to enhance the sensitivity and resolution of these analyses.
Assigning Absolute Configuration: Deuterated chiral derivatizing agents are being developed to help determine the absolute configuration of other chiral molecules. researchgate.net By reacting an unknown chiral alcohol with a deuterated chiral acid, for example, the resulting diastereomers can be analyzed by NMR. The deuterium labels simplify the resulting spectra, making it easier to interpret the data and assign the stereochemistry of the original alcohol. researchgate.net
Metabolic Pathway Elucidation: Deuterated compounds serve as nonradioactive tracers to investigate metabolic pathways. nih.gov By administering a deuterated drug like R-Acebutolol, researchers can track the metabolic fate of the molecule and identify its various metabolites using mass spectrometry. This is a powerful tool for understanding how drugs are processed in the body.
The development of these and other novel analytical methods will continue to expand the utility of deuterated chiral standards beyond their traditional role in quantitative analysis.
Addressing Unexplored Mechanistic Aspects and Research Gaps for this compound
While acebutolol is a well-established beta-blocker, and its deuterated form, this compound, serves as a valuable analytical tool, there are still unexplored areas of its pharmacology and mechanism of action. wikipedia.orgdrugbank.com
Cardioselectivity and Intrinsic Sympathomimetic Activity (ISA): Acebutolol is known to be a cardioselective beta-1 blocker with ISA. wikipedia.orgdrugbank.com This means it preferentially blocks beta-1 receptors in the heart while having a partial agonist effect. drugbank.com However, the precise molecular interactions that confer this specific profile are not fully elucidated. High-resolution structural studies of R-Acebutolol bound to the beta-1 adrenergic receptor could provide valuable insights.
Non-Cardiac Effects: Recent research has suggested potential non-cardiac effects of acebutolol, such as its impact on bone metabolism. biorxiv.orgbiorxiv.org The mechanisms underlying these effects are largely unknown. Preclinical studies using this compound as an analytical standard could help investigate these off-target effects and determine if they are mediated by the parent compound or its metabolites.
ECG Effects: Overdoses of certain beta-blockers, including acebutolol, have been associated with specific electrocardiogram (ECG) changes, such as PR interval prolongation and QRS widening. nih.gov The precise electrophysiological mechanisms responsible for these changes with acebutolol are not fully characterized.
Future research directions for this compound should focus on utilizing it as a tool to fill these knowledge gaps. This includes:
Detailed pharmacokinetic and pharmacodynamic studies in various preclinical models to better understand the relationship between drug exposure and both on-target and off-target effects.
Metabolomic studies to identify any previously unknown metabolites of acebutolol.
Use in conjunction with advanced analytical techniques to probe the molecular interactions of R-Acebutolol with its biological targets.
By addressing these research questions, a more complete understanding of the pharmacology of R-Acebutolol can be achieved, which may have implications for its clinical use and the development of future beta-blockers.
Q & A
Q. How can researchers determine the optimal analytical techniques for characterizing the structural integrity of R-Acebutolol-d7?
Methodological Answer: Use a combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to validate molecular structure and purity. Ensure measurements adhere to the metric system and report numerical data to no more than one significant digit beyond instrumental precision (e.g., retention times, chemical shifts) . Cross-validate results with mass spectrometry (MS) to confirm isotopic labeling (d7) integrity.
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
Methodological Answer: Document synthesis steps exhaustively, including reaction conditions (temperature, solvent ratios, catalyst concentrations) and purification methods. Adopt the "reproducibility framework" from : (1) validate starting material purity, (2) standardize equipment calibration, (3) share raw data (e.g., NMR spectra, chromatograms) in supplementary materials for peer verification . Pilot small-scale syntheses to identify critical variables before scaling.
Q. How should stability studies of this compound under varying pH conditions be designed?
Methodological Answer: Employ a factorial design to test stability across pH 1–10 at controlled temperatures (e.g., 25°C, 40°C). Use HPLC to quantify degradation products at predefined intervals (e.g., 0, 7, 14 days). Apply statistical tools (e.g., ANOVA) to assess significance of degradation rates, ensuring p-values are explicitly defined to avoid ambiguous claims of "stability" .
Advanced Research Questions
Q. How can contradictions in reported pharmacokinetic (PK) data for this compound be resolved methodologically?
Methodological Answer: Conduct a meta-analysis of existing PK studies, focusing on variables such as dosing regimens, biological matrices (plasma vs. tissue), and assay sensitivity. Use triangulation (e.g., comparing in vitro metabolic assays, in vivo animal models, and human clinical data) to identify confounding factors . Apply sensitivity analysis to isolate variables contributing to discrepancies, such as interspecies metabolic differences or batch-to-batch compound variability .
Q. What experimental frameworks are suitable for elucidating the mechanistic interactions of this compound with β-adrenergic receptors?
Methodological Answer: Design a PICOT-based study (Population: receptor isoforms; Intervention: this compound concentration gradients; Comparison: non-deuterated analog; Outcome: binding affinity [IC50]; Time: equilibrium kinetics) . Use surface plasmon resonance (SPR) for real-time binding kinetics and molecular dynamics simulations to model deuterium’s steric effects. Validate findings with radioligand displacement assays .
Q. How should researchers address variability in this compound’s metabolic stability across in vitro models (e.g., hepatocytes vs. microsomes)?
Methodological Answer: Standardize test systems by controlling for enzyme activity (e.g., CYP450 isoform expression levels) and incubation conditions (e.g., NADPH cofactor concentrations). Use mixed-effects regression models to account for inter-laboratory variability. Include negative controls (e.g., heat-inactivated enzymes) to distinguish non-enzymatic degradation .
Q. What strategies optimize the detection limit of this compound in complex biological matrices?
Methodological Answer: Implement a solid-phase extraction (SPE) protocol coupled with ultra-HPLC (UHPLC)-tandem MS. Optimize ionization parameters (e.g., ESI vs. APCI) to enhance deuterated compound detection. Validate the method using matrix-matched calibration curves and spike-recovery experiments across relevant concentration ranges (e.g., 1–1000 ng/mL) .
Data Analysis and Interpretation
Q. How can multivariate analysis improve the interpretation of this compound’s dose-response relationships?
Methodological Answer: Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., PK/PD parameters, toxicity endpoints). Use partial least squares regression (PLSR) to correlate deuterium substitution patterns with therapeutic efficacy. Ensure all statistical models are preregistered to avoid post hoc data dredging .
Q. What criteria should guide the selection of in vivo models for studying this compound’s cardiovascular effects?
Methodological Answer: Prioritize models with translatable hemodynamic parameters (e.g., conscious telemetry-instrumented rodents). Define inclusion/exclusion criteria rigorously (e.g., age, weight, baseline blood pressure) to minimize confounding . Use power analysis to determine sample sizes required for detecting clinically relevant effect sizes .
Q. How do researchers balance specificity and sensitivity when designing assays for this compound’s metabolites?
Methodological Answer: Employ high-resolution MS (HRMS) with data-dependent acquisition (DDA) to screen for unknown metabolites. Validate putative metabolites using synthetic standards and stable isotope labeling. Apply receiver operating characteristic (ROC) curves to optimize assay thresholds, balancing false-positive/false-negative rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
